molecular formula C15H18ClN3O2 B2536610 [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone CAS No. 1385424-97-4

[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone

Cat. No. B2536610
CAS RN: 1385424-97-4
M. Wt: 307.78
InChI Key: GYTZONHDNIGEBY-UHFFFAOYSA-N
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Description

[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone, also known as CMPI, is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPI is a small molecule with a molecular weight of 365.85 g/mol and a chemical formula of C17H20ClN3O2.

Mechanism of Action

The exact mechanism of action of [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone is not fully understood, but it is believed to exert its effects through multiple pathways. [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone has been shown to inhibit MAO-A and AChE, which are enzymes involved in the breakdown of neurotransmitters such as serotonin, dopamine, and acetylcholine. By inhibiting these enzymes, [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone increases the levels of these neurotransmitters in the brain, leading to its neuroprotective and antidepressant effects. [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone has also been reported to modulate the activity of α7 nAChR, which is involved in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone has been shown to have several biochemical and physiological effects in animal models. It has been reported to increase the levels of serotonin, dopamine, and acetylcholine in the brain, leading to its antidepressant and cognitive-enhancing effects. [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone in lab experiments is its potent inhibitory activity against several enzymes and receptors, which makes it a useful tool for studying the role of these targets in various biological processes. However, one of the limitations of using [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone is its relatively low solubility in water, which may require the use of organic solvents in experiments.

Future Directions

There are several possible future directions for the study of [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone. One direction is to further investigate its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a cognitive enhancer and its applications in the treatment of cognitive disorders such as dementia and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanism of action of [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone and its interactions with other targets in the brain.

Synthesis Methods

The synthesis of [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone involves a multi-step process that starts with the reaction of 6-chloronicotinic acid with piperazine in the presence of a coupling agent such as EDCI or DCC. The resulting product is then treated with 2-methylcyclopropanone in the presence of a base such as NaH or K2CO3 to yield [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone. The purity of the final product can be improved by recrystallization or column chromatography.

Scientific Research Applications

[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including but not limited to, monoamine oxidase A (MAO-A), acetylcholinesterase (AChE), and α7 nicotinic acetylcholine receptor (nAChR). [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone has also been reported to have neuroprotective, antidepressant, anxiolytic, and cognitive-enhancing effects in animal models.

properties

IUPAC Name

[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-10-8-12(10)15(21)19-6-4-18(5-7-19)14(20)11-2-3-13(16)17-9-11/h2-3,9-10,12H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTZONHDNIGEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCN(CC2)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridine-3-carbonyl)-4-(2-methylcyclopropanecarbonyl)piperazine

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